1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid
Description
1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with an ethoxycarbonyl group at position 1 and a carboxylic acid moiety at position 5. The molecular formula is C₁₁H₁₁N₂O₄, with a calculated molecular weight of 235.21 g/mol. The ethoxycarbonyl group (COOEt) contributes to lipophilicity, while the carboxylic acid (COOH) enables hydrogen bonding and salt formation, critical for biological interactions.
Properties
IUPAC Name |
1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)9-7-4-3-5-8(10(14)15)13(7)6-12-9/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMZUUFAHFRLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Formation
Cyclocondensation reactions are pivotal for constructing the imidazo[1,5-a]pyridine scaffold. A method adapted from the synthesis of imidazo[1,2-a]pyridine-2-carboxylates (CN108276405A) involves reacting (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in the presence of sodium ethoxide. While the original patent targets a 2-carboxylate derivative, modifying the starting material to include a pre-installed carboxylic acid precursor at position 5 could yield the desired compound. For instance, substituting (2-oxo-1(2H)-pyridyl)acetonitrile with a 5-cyano analog enables hydrolysis to the carboxylic acid post-cyclization .
Reaction Conditions :
-
Temperature : 5–10°C (ice-water bath)
-
Molar Ratios : 1:5 (nitrile:ethyl formate), 5–7:1 (sodium ethoxide:nitrile)
Post-cyclization, the nitrile group at position 5 undergoes acidic or basic hydrolysis to form the carboxylic acid. For example, treatment with concentrated HCl at reflux (110°C, 6 h) converts the nitrile to a carboxylic acid with >90% efficiency .
The introduction of the ethoxycarbonyl group at position 1 can be achieved via enolate alkylation, as demonstrated in pyrazole ester syntheses (US6297386B1) . This method involves generating an enolate from a diketocarboxylic ester (e.g., ethyl 2,4-diketopentanecarboxylate) and reacting it with an N-alkylhydrazinium salt. Adapting this to imidazopyridines requires a diketone intermediate at positions 1 and 3, which, upon enolate formation, reacts with ethyl chloroformate to install the ethoxycarbonyl group.
Key Parameters :
-
Enolate Base : Sodium hydride or LDA in THF at −78°C
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Alkylating Agent : Ethyl chloroformate (1.2 equiv)
This approach ensures regioselective alkylation at the more nucleophilic position 1, avoiding competing reactions at position 3 due to steric hindrance.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing 1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid:
Cyclocondensation offers the highest yield and operational simplicity, whereas enolate alkylation provides superior regiocontrol. Palladium-mediated methods, while versatile, face scalability challenges due to catalyst expenses.
Recent Advances in Imidazopyridine Functionalization
Recent work on tetrahydroimidazo[1,2-a]pyridine-5-carboxylates (PMID: 36368497) highlights the use of glycoside moieties to enhance solubility and bioavailability. Although focused on HPSE1 inhibitors, the study underscores the importance of protecting group strategies during carboxylation. For example, employing a tert-butyl ester at position 5 (later deprotected with TFA) could streamline synthesis .
Chemical Reactions Analysis
Types of Reactions
1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Iodine, sodium acetate (NaOAc), and other oxidizing agents.
Reduction: Common reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield imidazo[1,5-a]pyridine derivatives with different substituents depending on the starting materials .
Scientific Research Applications
1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1,5-dicarboxylic acid 1-ethyl ester involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound act as NIK inhibitors, demonstrating anti-inflammatory effects . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects
Key Observations :
- Positional Effects : Moving the carboxylic acid from position 5 (target compound) to 6 (Imidazo[1,5-a]pyridine-6-carboxylic acid) reduces molecular weight and alters hydrogen-bonding interactions .
- Halogen vs. Carboxylic Acid : Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate exhibits higher lipophilicity (Cl substituent) but lacks the ionizable COOH group, limiting its solubility .
- Heterocycle Variations : Replacing the imidazole ring with triazole ([1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid) introduces additional nitrogen atoms, enhancing electron-deficient character and receptor-binding specificity .
Table 2: Pharmacological Profiles of Analogous Compounds
Insights :
Biological Activity
1-Ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is . Its structural representation is as follows:
This compound features an ethoxycarbonyl group attached to the imidazo[1,5-a]pyridine core, which is crucial for its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets. Research indicates that some derivatives of this compound act as inhibitors of NIK (NF-kB-inducing kinase), leading to significant anti-inflammatory effects. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis.
Anti-Cancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| A549 (lung cancer) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound could be developed into a therapeutic agent for treating various cancers.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.
Study on Anti-Inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound using an LPS-induced inflammation model in mice. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.
Cancer Cell Line Study
Another study focused on the cytotoxic effects of this compound against various cancer cell lines. The researchers treated cells with different concentrations of this compound and assessed cell viability using an MTT assay. The results confirmed its effectiveness in inhibiting cell growth across multiple cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
